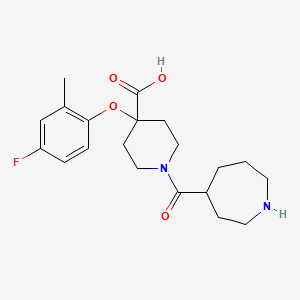![molecular formula C18H22O3 B5375921 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5375921.png)
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione, also known as SU5416, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1998 by Sugen Inc. and subsequently developed as a potential anti-cancer drug. SU5416 is a type of tyrosine kinase inhibitor, which means it can block the activity of certain enzymes involved in cancer cell growth and proliferation.
Wirkmechanismus
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione works by selectively inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is a tyrosine kinase receptor involved in the formation of new blood vessels (angiogenesis). By blocking VEGFR-2, 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione can prevent the growth and spread of cancer cells, as well as reduce the formation of new blood vessels in tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has been shown to have a number of other biochemical and physiological effects. For example, it can inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione in laboratory experiments is its high specificity for VEGFR-2. This allows researchers to selectively target this receptor and study its role in various biological processes. However, one limitation of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione. One area of interest is the development of more potent and selective VEGFR-2 inhibitors, which could have improved anti-cancer activity and fewer side effects. Another potential direction is the investigation of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, there is interest in studying the role of VEGFR-2 in non-cancer diseases, such as cardiovascular disease and neurodegenerative disorders.
Synthesemethoden
The synthesis of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione involves several steps, including the condensation of 2,6-dimethylphenol with ethyl oxalate to form an intermediate compound, which is then reacted with phenylhydrazine to yield the desired product. The overall yield of this synthesis method is approximately 10-20%.
Wissenschaftliche Forschungsanwendungen
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including leukemia, breast cancer, lung cancer, and glioblastoma. 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has also been investigated as a potential therapy for other diseases, such as pulmonary hypertension and diabetic retinopathy.
Eigenschaften
IUPAC Name |
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-17(2)14(13-9-5-3-6-10-13)21-16(20)18(15(17)19)11-7-4-8-12-18/h3,5-6,9-10,14H,4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXKYXXWDJREDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-methyl-2-pyridinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5375846.png)
![9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375852.png)
![3-[(dimethylamino)methyl]-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-pyrrolidinol](/img/structure/B5375865.png)

![1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5375876.png)
![1-(2,5-dimethylpyrimidin-4-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5375879.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B5375896.png)
![1,9-dimethyl-4-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375899.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide](/img/structure/B5375926.png)
![1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5375931.png)
![4-(1H-imidazol-1-ylmethyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)piperidin-4-ol](/img/structure/B5375939.png)
![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5375946.png)